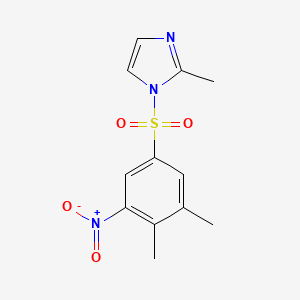

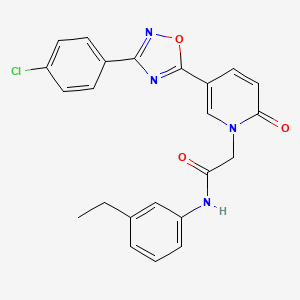

![molecular formula C24H23N3O B2484510 3-(9H-咔唑-9-基)-N'-[(E)-(4-乙基苯基)亚甲基]丙烷酰肼 CAS No. 314076-14-7](/img/structure/B2484510.png)

3-(9H-咔唑-9-基)-N'-[(E)-(4-乙基苯基)亚甲基]丙烷酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide is a useful research compound. Its molecular formula is C24H23N3O and its molecular weight is 369.468. The purity is usually 95%.

BenchChem offers high-quality 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- OLED 广泛应用于显示器、照明和光电器件。研究人员已经研究了3,5-二(9H-咔唑-9-基)四苯基硅烷(一种含有咔唑部分的分子主体)在蓝色 OLED 中的应用。这种主体材料具有宽的三重态带隙、高载流子迁移率、双极性传输特性以及高玻璃化转变温度。 包含该主体的溶液处理蓝色 OLED 实现了显著的电流效率,特别是在与电子阻挡层和微透镜增强光出射相结合时 .

- AIE 材料在聚集状态下表现出增强的荧光。研究人员设计了一种新型 AIEgen,名为TPP-mCP,它将四苯基吡嗪 (TPP) 与传统主体1,3-二(9H-咔唑-9-基)苯 (mCP) 集成在一起。与 mCP 相比,TPP-mCP 表现出更好的热稳定性、更高的发射效率以及改进的载流子容量。 此类 AIE 材料在传感器、成像和光电器件中得到应用 .

有机发光二极管 (OLED)

聚集诱导发射 (AIE) 材料

总之,3-(9H-咔唑-9-基)-N'-[(E)-(4-乙基苯基)亚甲基]丙烷酰肼在从 OLED 到生物医学应用的各个领域都具有巨大的潜力。 进一步的研究和探索将揭示这种有趣化合物在其他独特用途方面的更多信息 . 如果您需要有关任何特定应用程序的更详细的信息,请随时提问!

作用机制

Target of Action

Similar compounds, such as 1,3-di(9h-carbazol-9-yl)benzene , have been used in organic light-emitting diodes (OLEDs) . These compounds are known as aggregation-induced emission luminogens (AIEgens) .

Mode of Action

The compound interacts with its targets by integrating a typical AIE moiety of tetraphenylpyrazine (TPP) with a conventional host of 1,3-di(9H-carbazol-9-yl)benzene . This results in better thermal and conformational stability, higher carrier capacity, and higher emission efficiency in the film state than those of the conventional host .

Biochemical Pathways

It is known that the compound plays a role in the electroluminescent performance of oleds .

Pharmacokinetics

The compound exhibits better thermal and conformational stability , which may influence its bioavailability.

Result of Action

The compound’s action results in enhanced performance in OLEDs . Specifically, OLEDs fabricated with this compound as the host show much higher electroluminescent performance than those with the conventional host .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the solution-process plays an important role in fabricating high-efficiency devices, as it can make the molecular distribution of host and guest homogeneous in the emissive layer .

生化分析

Biochemical Properties

Related compounds such as 9H-carbazole have been shown to interact with various enzymes and proteins

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Related compounds such as 9H-carbazole have been shown to undergo oxidation by biphenyl-utilizing bacteria .

属性

IUPAC Name |

3-carbazol-9-yl-N-[(E)-(4-ethylphenyl)methylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-2-18-11-13-19(14-12-18)17-25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3-14,17H,2,15-16H2,1H3,(H,26,28)/b25-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAZIGDONIILJF-KOEQRZSOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)

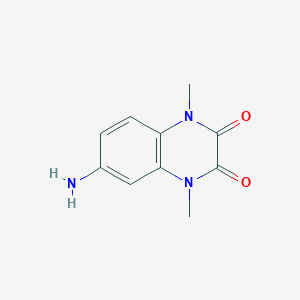

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)

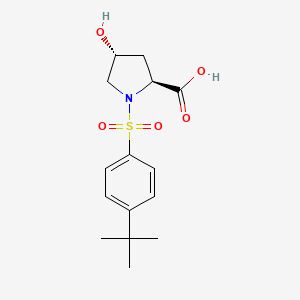

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484441.png)

![4-[2-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2484443.png)

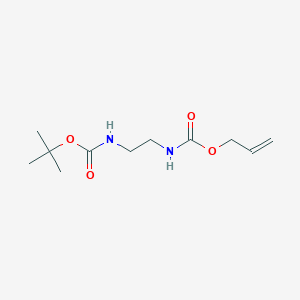

![(2E)-4-{[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2484445.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)

![6-(4-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2484450.png)